3,4,5-Tribromopyridine

描述

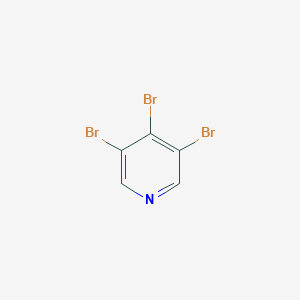

3,4,5-Tribromopyridine is a halogenated pyridine derivative with the molecular formula C5H2Br3N. It is characterized by the presence of three bromine atoms attached to the pyridine ring at the 3, 4, and 5 positions. This compound is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Synthetic Routes and Reaction Conditions:

Direct Bromination: One of the primary methods for synthesizing this compound involves the direct bromination of pyridine.

Stepwise Bromination: Another method involves the stepwise bromination of pyridine derivatives such as 3-bromopyridine and 2-bromopyridine to obtain this compound.

Industrial Production Methods:

- The industrial production of this compound typically involves large-scale bromination processes, where pyridine is reacted with bromine under controlled conditions to ensure high yield and purity .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with bases like potassium carbonate.

Major Products:

- The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki coupling, the product is typically a biaryl compound .

科学研究应用

Pharmaceutical Research

3,4,5-Tribromopyridine plays a crucial role in the development of new pharmaceuticals. Its structure allows it to act as a versatile building block in medicinal chemistry. Researchers have utilized this compound to synthesize various biologically active molecules that target specific pathways in disease mechanisms. For instance, studies have reported its use in creating compounds with potential anti-cancer properties and other therapeutic effects .

Agrochemical Development

In the field of agrochemicals, this compound serves as an important intermediate for synthesizing pesticides and herbicides. The compound enhances crop protection by contributing to the efficacy of active ingredients in pest control formulations. Its brominated structure is particularly beneficial for developing compounds that exhibit high biological activity against a range of agricultural pests .

Material Science

The incorporation of this compound into polymer formulations has been shown to improve flame retardancy. This application is critical for producing safer materials for construction and manufacturing industries. The bromine atoms in the compound contribute to its ability to inhibit combustion processes, making it valuable in developing fire-resistant materials .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying other substances within complex mixtures. Its chemical properties allow it to participate in various reactions that facilitate the analysis of different compounds. This application is particularly relevant in environmental monitoring and quality control processes .

Organic Synthesis

As a building block in organic synthesis, this compound allows chemists to construct a wide array of complex molecules. It has been employed in various coupling reactions such as Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds essential for synthesizing more complex structures . The versatility of this compound makes it suitable for creating libraries of derivatives with diverse functionalities.

Case Study 1: Pharmaceutical Applications

A study demonstrated the synthesis of novel derivatives from this compound that exhibited significant anti-cancer activity. The research involved modifying the brominated pyridine to enhance its interaction with specific biological targets .

Case Study 2: Agrochemical Synthesis

Research highlighted the role of this compound in developing a new class of insecticides that showed improved efficacy against resistant pest populations. The study detailed the synthesis process and field trials confirming the compound's effectiveness .

Case Study 3: Material Science Innovations

Investigations into flame-retardant polymers incorporating this compound revealed enhanced thermal stability and reduced flammability compared to traditional materials. This advancement has implications for safety standards in construction materials .

作用机制

The mechanism of action of 3,4,5-Tribromopyridine involves its ability to act as a source of bromine atoms in various chemical reactions. The bromine atoms can participate in electrophilic aromatic substitution reactions, making the compound a valuable intermediate in organic synthesis .

相似化合物的比较

2,3,5-Tribromopyridine: Another tribrominated pyridine derivative with bromine atoms at the 2, 3, and 5 positions.

2,4-Dibromopyridine: A dibrominated pyridine with bromine atoms at the 2 and 4 positions.

3,4-Dibromopyridine: A dibrominated pyridine with bromine atoms at the 3 and 4 positions.

Uniqueness:

- 3,4,5-Tribromopyridine is unique due to the specific positioning of the bromine atoms, which imparts distinct reactivity and properties compared to other brominated pyridines. This unique arrangement allows for selective reactions and the synthesis of specific derivatives that may not be achievable with other brominated pyridines .

生物活性

3,4,5-Tribromopyridine is a brominated pyridine derivative with significant potential in various biological applications. This article synthesizes findings from diverse sources to explore its biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C5H2Br3N

- Molecular Weight : 329.81 g/mol

- IUPAC Name : 3,4,5-Tribromo-2-methylpyridine

- Canonical SMILES : C1=NC=C(C(=C1Br)Br)Br

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens. It has been investigated for its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines. The specific mechanisms through which it induces cell death are still under investigation but may involve the modulation of apoptotic pathways .

- Enzyme Inhibition : The compound has been reported to inhibit certain enzymes, such as urease and glycosidases, which are crucial in various biological processes. This inhibition is significant for applications in treating diseases associated with these enzymes .

The biological activity of this compound can be attributed to its structural features:

- Bromine Atoms : The presence of three bromine atoms enhances the compound's reactivity and ability to interact with biological molecules. These interactions can modulate various biochemical pathways.

- Carboxylic Acid Groups : If present in derivatives (e.g., this compound-2,6-dicarboxylic acid), these groups may facilitate binding to target proteins or enzymes, enhancing its biological efficacy.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines revealed that this compound exhibited selective cytotoxicity against certain tumor cells while sparing normal cells. The IC50 values varied among different cell lines, indicating a need for further exploration into its selectivity and mechanism .

Comparative Analysis

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial; Anticancer | |

| 6,8-Dichloro-3-formylchromone | Anti-H. pylori; Urease inhibition | |

| 6,8-Dibromo-3-formylchromone | Urease inhibition |

Future Directions

Ongoing research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future study include:

- Detailed Mechanistic Studies : Understanding the molecular interactions and pathways affected by this compound will aid in optimizing its use in therapeutic applications.

- In Vivo Studies : Transitioning from in vitro findings to animal models will provide insights into the pharmacokinetics and potential clinical efficacy.

- Derivatives Exploration : Investigating various derivatives may yield compounds with enhanced selectivity and potency against specific biological targets.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,4,5-Tribromopyridine with high purity?

The synthesis of brominated pyridines typically involves electrophilic aromatic substitution or halogen exchange reactions. For this compound, a stepwise bromination of pyridine derivatives under controlled conditions (e.g., using Br₂ in H₂SO₄ or NBS as a brominating agent) is common. Key parameters include temperature control (reflux conditions), solvent selection (e.g., ethanol or DCM), and catalytic additives (e.g., FeBr₃). Post-synthesis, purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. How can researchers ensure the purity of this compound after synthesis?

Purity validation requires a combination of analytical techniques:

- GC or HPLC : To quantify organic impurities (e.g., unreacted precursors or di-brominated byproducts) .

- Melting Point Analysis : Compare observed mp (42–45°C for analogous 2,3,5-Tribromopyridine) with literature values to detect solvent residues or polymorphic variations .

- NMR Spectroscopy : Confirm substitution patterns (e.g., ¹H/¹³C NMR for bromine positioning) .

Q. What safety protocols are essential for handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Use fume hoods to avoid inhalation of volatile brominated compounds .

- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Q. Which spectroscopic methods are most effective for characterizing this compound?

- Mass Spectrometry (MS) : Confirm molecular weight (316.83 g/mol for 2,3,5-Tribromopyridine) and fragmentation patterns .

- FT-IR : Identify C-Br stretches (~500–600 cm⁻¹) and aromatic C-H vibrations .

- X-ray Crystallography : Resolve crystal structure for definitive regiochemical assignment .

Q. How should this compound be stored to maintain stability?

Store in airtight, light-resistant containers at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of brominated compounds. Monitor for decomposition via periodic GC analysis .

Advanced Research Questions

Q. How can conflicting data on physical properties (e.g., melting point) be resolved?

Discrepancies in reported values (e.g., mp variations across studies) may arise from polymorphic forms or impurities. Validate findings via:

- Differential Scanning Calorimetry (DSC) : Determine phase transitions and purity-adjusted mp .

- Inter-laboratory Reproducibility : Compare results using standardized synthetic and analytical protocols .

Q. What strategies optimize this compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Ligand Selection : Use Pd(PPh₃)₄ or XPhos to enhance catalytic activity for bromine substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility and reaction kinetics.

- Microwave-Assisted Synthesis : Reduce reaction time and byproduct formation .

Q. How can researchers mitigate bromine displacement during functionalization?

- Temperature Control : Lower reaction temperatures (e.g., <80°C) reduce undesired dehalogenation.

- Protecting Groups : Temporarily block reactive sites (e.g., using THP or TMS groups) during multi-step syntheses .

Q. What analytical challenges arise in quantifying this compound in environmental samples?

- Matrix Interference : Co-eluting compounds in GC/MS require selective ion monitoring (SIM) or tandem MS .

- Low Detection Limits : Solid-phase extraction (SPE) pre-concentrates samples for trace analysis .

Q. How does this compound’s electronic structure influence its bioactivity?

属性

IUPAC Name |

3,4,5-tribromopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWYVUHWKGWQPLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337276 | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2457-48-9 | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Tribromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。